molecular formula C22H29NO3 B563062 rac 5-Carboxy Tolterodine-d14 CAS No. 1189681-84-2

rac 5-Carboxy Tolterodine-d14

Cat. No. B563062
CAS RN: 1189681-84-2
M. Wt: 369.563
InChI Key: NKTNTJFTBRPQIZ-IRFZPZLTSA-N
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Description

Rac 5-Carboxy Tolterodine-d14 is a labeled metabolite of tolterodine . It has a molecular weight of 369.56 and a molecular formula of C22H15D14NO3 .


Molecular Structure Analysis

The molecular structure of rac 5-Carboxy Tolterodine-d14 is represented by the formula C22H15D14NO3 . The structure includes a carboxy group (-COOH), a phenyl group (C6H5), and a hydroxy group (-OH), among others .


Physical And Chemical Properties Analysis

Rac 5-Carboxy Tolterodine-d14 is an off-white solid . It is soluble in water .

Scientific Research Applications

Drug Discovery and Development

“rac 5-Carboxy Tolterodine-d14”, being a deuterium-labeled compound, plays a crucial role in drug discovery and development. It is used as a tracer to study the pharmacokinetics and metabolic pathways of its parent compound, Tolterodine, which is used to treat overactive bladder conditions. The deuterium labeling allows for precise tracking in the body, aiding in optimizing drug efficacy and safety profiles .

Metabolism Studies

Researchers utilize “rac 5-Carboxy Tolterodine-d14” to investigate metabolic reactions, particularly how Tolterodine is broken down and utilized in the body. This can reveal potential metabolites that may have therapeutic or toxic effects .

Protein Structure Determination

In biochemistry, deuterium-labeled compounds like “rac 5-Carboxy Tolterodine-d14” are used in nuclear magnetic resonance (NMR) spectroscopy to determine the structures of proteins and other complex molecules. The deuterium atoms provide clearer signals that help in mapping out molecular structures .

Diagnostic Imaging

The compound’s labeled nature makes it valuable for diagnostic imaging techniques. It can be used to visualize biological pathways and measure the distribution of Tolterodine-related compounds within the body .

Proving Reaction Mechanisms

“rac 5-Carboxy Tolterodine-d14” can be employed to prove chemical reaction mechanisms. By replacing hydrogen atoms with deuterium, scientists can track the reaction steps and understand the transformation processes at a molecular level .

Biomedical Research

In biomedical research, “rac 5-Carboxy Tolterodine-d14” is used for in vivo studies to understand drug distribution, interaction, and potential effects on human health without the risks associated with radioactive tracers .

Agrochemical Research

Deuterium-labeled compounds are also used in agrochemical research to study the environmental fate of pesticides and herbicides, ensuring their safe use and minimizing ecological impact .

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) utilizes compounds like “rac 5-Carboxy Tolterodine-d14” to study reaction rates and mechanisms, providing insights into catalysis and enzyme function .

Safety and Hazards

While specific safety and hazard information for rac 5-Carboxy Tolterodine-d14 is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26)/i1D3,2D3,3D3,4D3,15D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTNTJFTBRPQIZ-IRFZPZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac 5-Carboxy Tolterodine-d14

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